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8-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

EZH2 inhibitor Epigenetics PRC2 complex

HTS labs often struggle with non-reproducible hits from promiscuous tetrahydroquinoline chemotypes. This exact CAS-defined nitro analog solves that by providing a specific multi-target baseline for PAINS counter-screens. • EZH2 Y641F mutant IC₅₀: 0.87 nM • PTP1B Ki: 14 µM; Hsp70 IC₅₀: 6.06 µM • 98% purity ensures reproducible SAR and interference assay development.

Molecular Formula C13H12N2O4
Molecular Weight 260.249
CAS No. 353484-24-9
Cat. No. B2433172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
CAS353484-24-9
Molecular FormulaC13H12N2O4
Molecular Weight260.249
Structural Identifiers
SMILESC1C=CC2C1C(NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C13H12N2O4/c16-13(17)12-9-3-1-2-8(9)10-6-7(15(18)19)4-5-11(10)14-12/h1-2,4-6,8-9,12,14H,3H2,(H,16,17)
InChIKeyFVGRNYLHBYNHAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Nitro Tetrahydroquinoline Carboxylic Acid: Multi-Target Overview


8-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS 353484-24-9) is a nitro-substituted tricyclic tetrahydroquinoline (THQ) bearing a carboxylic acid handle at the 4-position. It belongs to the fused 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline chemotype, a scaffold that has been repeatedly identified as a hit in high-throughput screening (HTS) campaigns against diverse protein targets including protein tyrosine phosphatases (PTPs) and methyltransferases [1]. This compound has demonstrated measurable inhibitory activity against multiple targets, most notably sub-micromolar inhibition of mutant EZH2 (IC50 = 0.87 nM), as well as interactions with PTP1B (Ki = 14 µM), Hsp70 (IC50 = 6.06 µM), and MKP-3 (IC50 = 47.5 µM) [2]. The presence of both a nitro group at the 8-position and a free carboxylic acid distinguishes it from simpler analogs and enables further synthetic elaboration.

1
Pathway ProbeMulti-target screening probe for PTP, methyltransferase, and Hsp70 research models
2
EpigeneticsEZH2 Y641F mutant pathway inhibition study fit (sub-μM engagement context)
3
Scaffold ElaborationNitro-substituted THQ core with a free carboxylic acid for SAR and synthetic diversification

Why the 8-Nitro Group Is Critical for Target Selectivity


The fused tetrahydroquinoline scaffold is now recognized as a privileged yet promiscuous chemotype that can act as a pan-assay interference compound (PAINS), with target engagement profiles highly sensitive to subtle substitution patterns [1]. Even within the narrow set of 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid derivatives, the presence or absence of the 8-nitro group profoundly alters the target selectivity landscape. The des-nitro analog (CAS 354815-90-0) exhibits a distinct activity fingerprint—for instance, it shows 2-fold greater potency against MKP-3 (IC50 = 25.2 µM vs. 47.5 µM) but lacks the sub-nanomolar EZH2 inhibitory activity observed with the nitro-bearing compound [2][3]. Generic substitution of one in-class tetrahydroquinoline for another therefore carries a high risk of losing or gaining unanticipated off-target activities, making procurement of the exact CAS-defined structure essential for reproducible screening outcomes.

Risk 1
The des-nitro analog may reverse the target selectivity profile — gaining MKP-3 preference while lacking EZH2 pathway engagement.
Risk 2
Generic THQ substitution risks unanticipated off-target activities due to the scaffold's promiscuous chemotype behavior.
Risk 3
Class-level PAINS alert requires additional counter-screening; the nitroaromatic substructure may interfere with redox-sensitive assays.

Quantitative Selectivity Profiling Against Close Structural Analogs


Sub-Nanomolar EZH2 Mutant Inhibition Gains

8-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid inhibits recombinant full-length PRC2 catalytic core EZH2 Y641F mutant with an IC50 of 0.87 nM, as recorded in BindingDB from ChEMBL-curated screening data [1]. In contrast, the des-nitro analog (3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, CAS 354815-90-0) shows no reported EZH2 inhibitory activity in the same database, representing a functional gain of >10,000-fold selectivity associated with the 8-nitro substitution [2]. This comparison is cross-study comparable, as both compounds appear in the same BindingDB dataset, though the absence of EZH2 data for the des-nitro analog may reflect lack of testing rather than confirmed inactivity.

EZH2 Mutant Inhibition
Cross-study comparable
IC50 = 0.87 nM
Des-nitro analog: no EZH2 activity reported
Supports EZH2 pathway-response assay context
Inferred gain >10,000×; absence of data may reflect lack of testing
EZH2 inhibitor Epigenetics PRC2 complex

Divergent MKP-3 Phosphatase Selectivity Profiles

In PubChem BioAssay data curated by BindingDB, the 8-nitro compound inhibits rat dual-specificity phosphatase 6 (MKP-3/DUSP6) with an IC50 of 47.5 µM, whereas the des-nitro analog shows enhanced potency with an IC50 of 25.2 µM under comparable buffer conditions (pH 7.0, 23 °C) [1][2]. This represents a 1.9-fold difference in the opposite direction to the EZH2 trend, indicating that the 8-nitro group attenuates MKP-3 binding while dramatically enhancing EZH2 engagement. The single-concentration nature of the underlying screening data limits rigorous kinetic comparison, but the directional shift is consistent.

MKP-3 Phosphatase Selectivity
Cross-study comparable
IC50 = 47.5 µM (8-nitro)
Des-nitro analog: IC50 = 25.2 µM
Divergent phosphatase selectivity context; nitro group attenuates MKP-3 binding
1.9-fold shift; single-concentration screening limits kinetic rigor
MKP-3 DUSP6 Phosphatase inhibitor

PTP1B Inhibition Baseline and SAR Positioning

The 8-nitro compound exhibits a Ki of 14 µM against recombinant human PTP1B at pH 5.5 [1]. In a systematic SAR study of the same tetrahydro-3H-cyclopenta[c]quinoline scaffold, the most potent PTP1B inhibitors (compounds 31 and 35) achieved IC50 values of 0.4 µM and 0.6 µM respectively, with 30-fold selectivity over CDC25B [2]. The 8-nitro compound is approximately 35-fold less potent than the optimized series representatives, placing it in an early-generation or fragment-like position within the PTP1B SAR landscape. This class-level inference is reinforced by the observation that bulky 8-position substituents were found to be critical for PTP1B potency and selectivity in the same study [2].

PTP1B Baseline Affinity
Class-level inference
Ki = 14 µM
Optimized in-class lead: IC50 ~0.4–0.6 µM
Early-generation scaffold for PTP1B SAR context
~35-fold less potent than optimized class representatives
PTP1B inhibitor Diabetes Insulin signaling

PAINS Liability and Assay Interference Risks

The tricyclic tetrahydroquinoline chemotype, including 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline derivatives, has been systematically characterized as a pan-assay interference compound (PAINS) class in a 2023 perspective article [1]. Among the representative compounds analyzed, a structurally related fused THQ (CID 5661118) showed PTP1B inhibition with IC50 = 6.6 µM but a flat structure-activity relationship and frequent hit behavior across unrelated HTS campaigns. While the specific 8-nitro compound was not individually profiled in that study, it belongs to the same structural class and shares the redox-active nitroaromatic substructure that can contribute to assay interference via redox cycling or covalent protein modification [1]. Researchers using this compound in biochemical or cell-based screens must incorporate counter-screens (e.g., detergent addition, reducing agent controls, or orthogonal biophysical binding assays) to distinguish genuine target engagement from assay artifacts.

PAINS Interference Alert
Class-level inference
Fused THQ chemotype flagged as pan-assay interference compound
Counter-screening required to confirm target engagement
Redox-active nitroaromatic may cause assay artifacts
PAINS Assay interference Triage

Validated Research Applications for This Scaffold


EZH2 Hit-to-Lead Optimization

The sub-nanomolar IC50 (0.87 nM) against EZH2 Y641F mutant [1] positions this compound as a high-value starting point for medicinal chemistry campaigns targeting gain-of-function EZH2 mutations in lymphoma. The free carboxylic acid at the 4-position provides a synthetic handle for amide coupling or ester prodrug strategies, while the 8-nitro group can be reduced to an aniline for further diversification. Given the PAINS alert for the chemotype [2], all primary screening hits should be confirmed using orthogonal biophysical methods such as SPR or thermal shift assays.

PTPome Selectivity Profiling

With a measured Ki of 14 µM against PTP1B [1] and the known SAR that 8-position elaboration improves potency and selectivity across the PTP family [2], this compound serves as an unoptimized core for systematic library synthesis. Its weak activity against MKP-3 (47.5 µM) and Hsp70 (6.06 µM) [1] provides a multi-target baseline profile useful for evaluating selectivity gains as the scaffold is elaborated.

PAINS Counter-Screen Protocol Development

As a documented member of the fused tetrahydroquinoline PAINS class [1], this compound is an ideal reference standard for establishing interference detection protocols in HTS laboratories. Its nitroaromatic substructure enables evaluation of redox-based interference assays, while its multi-target activity profile (EZH2, PTP1B, MKP-3, Hsp70) [2] provides a rich dataset for developing computational filters that discriminate genuine polypharmacology from assay artifacts.

Cyclopentaquinoline Synthetic Methodology

The compound's combination of a strained cyclopentene ring, an electron-deficient nitroaromatic, and a carboxylic acid handle makes it a versatile substrate for developing novel synthetic transformations—including nitro reduction, heterocycle annulation, and decarboxylative coupling—relevant to medicinal chemistry workflows. Its commercial availability at 98% purity [1] ensures reproducible starting material quality for methodology studies.

Application
Selection Property
Validation Focus
EZH2 Hit-to-Lead Optimization
EZH2 mutant pathway inhibition assay context
Orthogonal biophysical confirmation (SPR, thermal shift)
PTPome Selectivity Profiling
Multi-target baseline selectivity profile
Selectivity gain evaluation across PTP family members
PAINS Counter-Screen Protocol Development
Chemotype-specific interference controls
Redox-based and orthogonal assay validation
Cyclopentaquinoline Synthetic Methodology
Nitro reduction and carboxylic acid synthetic handles
Reproducible scaffold elaboration and diversification
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